molecular formula C18H18 B12554501 Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- CAS No. 148101-03-5

Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)-

Cat. No.: B12554501
CAS No.: 148101-03-5
M. Wt: 234.3 g/mol
InChI Key: WCQMSEHUKUGJFM-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- is an aromatic hydrocarbon with a complex structure It consists of a benzene ring substituted with four methyl groups and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the phenylethynyl group, converting it to a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The methyl groups can influence the compound’s hydrophobicity and its ability to penetrate biological membranes.

Comparison with Similar Compounds

    Benzene, 1,2,4,5-tetramethyl-: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.

    Benzene, 1,2,3,4-tetramethyl-: Different substitution pattern on the benzene ring, leading to different chemical properties.

    Benzene, 1,2,3,5-tetramethyl-: Another isomer with distinct reactivity.

Properties

CAS No.

148101-03-5

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,2,4,5-tetramethyl-3-(2-phenylethynyl)benzene

InChI

InChI=1S/C18H18/c1-13-12-14(2)16(4)18(15(13)3)11-10-17-8-6-5-7-9-17/h5-9,12H,1-4H3

InChI Key

WCQMSEHUKUGJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#CC2=CC=CC=C2)C)C

Origin of Product

United States

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